molecular formula C14H12BrNO3 B13091517 Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate

Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate

Cat. No.: B13091517
M. Wt: 322.15 g/mol
InChI Key: JKYKKUGCZGLGTJ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent bromination and formylation steps introduce the bromo and formyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the synthesis process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate is unique due to the presence of the bromo, cyclopropyl, and formyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

methyl 4-bromo-1-cyclopropyl-3-formylindole-6-carboxylate

InChI

InChI=1S/C14H12BrNO3/c1-19-14(18)8-4-11(15)13-9(7-17)6-16(10-2-3-10)12(13)5-8/h4-7,10H,2-3H2,1H3

InChI Key

JKYKKUGCZGLGTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2C3CC3)C=O

Origin of Product

United States

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